molecular formula C9H7ClN2O B3359943 2(1H)-Quinoxalinone, 3-(chloromethyl)- CAS No. 88051-14-3

2(1H)-Quinoxalinone, 3-(chloromethyl)-

Cat. No.: B3359943
CAS No.: 88051-14-3
M. Wt: 194.62 g/mol
InChI Key: ZRGFBYZZHMUPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinoxalinone, 3-(chloromethyl)- is a chlorinated derivative of the quinoxalinone scaffold, a bicyclic heterocycle comprising two nitrogen atoms in its fused benzene-pyrazine ring system. The chloromethyl group at the 3-position enhances its reactivity, making it a versatile intermediate in synthesizing bioactive molecules, pharmaceuticals, and agrochemicals. Key synthetic routes include alkylation of quinoxalinone precursors with chloromethylating agents like ethyl chloroacetate () or condensation reactions with substituted diamines (). Its structural characterization via $ ^1H $-NMR typically reveals signals for the chloromethyl group (δ ~4.9 ppm, singlet) and the quinoxalinone backbone ().

Properties

IUPAC Name

3-(chloromethyl)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGFBYZZHMUPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516384
Record name 3-(Chloromethyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88051-14-3
Record name 3-(Chloromethyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 3-(chloromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with a suitable carbonyl compound, followed by chloromethylation. The reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of 2(1H)-Quinoxalinone, 3-(chloromethyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Radical-Mediated Alkylation Reactions

The chloromethyl group facilitates radical-mediated alkylation under oxidative conditions. For example:

  • K₂S₂O₈-mediated trifluoromethylation : Reactions with CF₃SO₂Na and unactivated alkenes yield 3-alkylated derivatives via a radical cascade mechanism. Optimal conditions (CH₃CN/H₂O, 4:1) achieve 77% yield .

  • Methylation using DMSO : H₂O₂ oxidizes DMSO to generate methyl radicals, which react with styrenes and quinoxalinones to form 3-substituted products (86% yield ) .

Mechanistic Pathway :

  • Radical initiation (e.g., K₂S₂O₈ → SO₄⁻- ).

  • Alkene addition to generate alkyl radicals.

  • Radical attack at the C3 position of quinoxalinone.

  • Oxidation to form cationic intermediates, followed by deprotonation .

Photoredox-Catalyzed Cross-Coupling

Visible-light-driven reactions enable C–H functionalization:

  • Ir(ppy)₃ catalysis : Chloromethyl-substituted quinoxalinones couple with thiazolino derivatives via single-electron transfer (SET). Stern–Volmer experiments confirm radical quenching by TEMPO, supporting a radical chain mechanism .

Key Data :

CatalystSubstrate ScopeYield Range
Ir(ppy)₃Broad (aryl, alkyl)45–86%

Electrophilic Substitution at C3

The chloromethyl group enhances electrophilicity at C3, enabling:

  • Carbamoylation with isocyanides : HClO₄ promotes direct C–H amidation in water, yielding 3-carbamoylquinoxalinones (81–85% yield ) .

  • Chlorination : AlCl₃-mediated reactions with CHCl₃ introduce chlorine at C3 under blue light (λ = 452 nm), achieving 28.6% average yield .

Reaction Optimization :

Acid CatalystSolventTemperatureYield
HClO₄H₂O90°C85%
AlCl₃CHCl₃RT28.6%

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form complex architectures:

  • Trifluoroethylation : Reactions with ICH₂CF₃ under Ir catalysis yield trifluoroacetylated derivatives (77% yield ) .

  • Cyanoalkylation : AIBN-derived radicals add to alkenes, followed by quinoxalinone functionalization (44–48% yield ) .

Substrate Compatibility :

  • Electron-deficient alkenes > electron-rich alkenes.

  • Halogen substituents on quinoxalinone improve yields .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antitumor Activity
Research has demonstrated that quinoxalinone derivatives, including 2(1H)-quinoxalinone, exhibit significant antibacterial properties against various pathogens. For instance, studies have shown their effectiveness as COX-2 and LDHA inhibitors, which are crucial targets in cancer therapy and inflammatory diseases . The structure-activity relationship (SAR) analyses indicate that modifications at the C3 position can enhance these inhibitory effects, suggesting a pathway for developing new therapeutic agents .

Pharmacological Properties
Quinoxalin-2(1H)-ones have been identified as pharmacophores in several drug candidates. They display activities such as aldose reductase inhibition, histamine-4 receptor antagonism, and modulation of ORL-1 receptors . These properties make them promising candidates for treating conditions like diabetes and allergic reactions.

Fluorescence and Bioimaging
The fluorescence characteristics of quinoxalin-2(1H)-ones have been explored for bioimaging applications. Although their emission is primarily in the blue/cyan region, limiting their use in certain imaging techniques, ongoing research aims to modify these compounds to enhance their photophysical properties for better imaging capabilities .

Synthetic Organic Chemistry

Synthesis Techniques
The synthesis of 2(1H)-quinoxalinone derivatives has evolved significantly, with methods including multicomponent reactions (MCR) and direct C–H functionalization strategies. Recent advancements focus on cost-effective approaches to introduce various functional groups at the C3 position of quinoxalinones . For example, K2S2O8-mediated reactions have been utilized to achieve high yields of desired products through radical mechanisms .

Case Study: Three-Component Reactions
A notable study by Baishya et al. reported a three-component reaction involving quinoxalin-2(1H)-ones with hydroxycoumarins and aryl ethylenes. This method showcased the versatility of quinoxalinones in synthesizing complex structures with potential biological activity . The optimization of reaction conditions led to yields exceeding 44%, highlighting the compound's utility in synthetic chemistry.

Material Science Applications

Electron-Withdrawing Properties
Quinoxalin-2(1H)-ones serve as electron-withdrawing substituents in the development of push-pull systems for organic electronics. Their incorporation into materials can enhance photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Sensing Applications
These compounds have also been utilized as fluorophores for sensing alkali metal ions in conjunction with aza-crown ethers. Their ability to selectively bind metal ions makes them valuable in analytical chemistry for detecting specific ions in complex mixtures .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntibacterial agents, COX-2 inhibitorsSignificant inhibition observed; SAR analyses ongoing
Synthetic Organic ChemistryMulticomponent reactions, C–H functionalizationHigh yields achieved; radical mechanisms utilized
Material ScienceOrganic electronics, sensing applicationsEnhanced photophysical properties; selective binding

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 3-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The quinoxalinone core can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Reactivity

Compound Name Molecular Formula Substituent Position Key Reactivity/Applications Reference
2(1H)-Quinoxalinone, 3-methyl C$9$H$8$N$_2$O 3-methyl Simpler analog; limited antimicrobial activity
6-Chloro-2(1H)-quinoxalinone C$8$H$5$ClN$_2$O 6-chloro Antiviral potential; lower cytotoxicity
4(3H)-Quinazolinone derivatives Varies 2- or 3-substituted Broad biological activities (anticonvulsant, antimicrobial)
3-(Chloromethyl)pyridine-HCl C$6$H$7$Cl$_2$N Pyridine core High cytotoxicity (LD$_{50}$ = 0.0756 mM)
  • Key Observations: Positional Effects: The 3-(chloromethyl) group in quinoxalinone enhances electrophilicity compared to 3-methyl or 6-chloro analogs, enabling nucleophilic substitution reactions (e.g., with amines or hydrazines) to generate derivatives like hydrazides (). Heterocycle Core: Quinazolinones () exhibit distinct biological profiles due to their fused benzene-diazepine system, whereas pyridine-based analogs () show higher cytotoxicity.

Physicochemical Properties

Property 3-(Chloromethyl)quinoxalinone 3-Methylquinoxalinone 6-Chloro-quinoxalinone
Molecular Weight ~196.6 g/mol 160.17 g/mol 196.6 g/mol
Melting Point Not reported 207–208°C 41.5°C (crystalline)
Solubility Moderate in polar solvents Low in water Soluble in DMSO

Critical Research Findings

Reactivity : The chloromethyl group facilitates diverse functionalizations, such as hydrazone formation () and cyclization to oxadiazole derivatives ().

Biological Potential: While less potent than quinazolinones, 3-(chloromethyl)quinoxalinone derivatives are promising scaffolds for antibacterial agents, particularly when modified with electron-withdrawing groups ().

Safety Profile: Unlike pyridine analogs, quinoxalinones generally lack severe cytotoxicity, making them safer for drug development ( vs. 1).

Q & A

Q. What are the key physicochemical properties of 3-(chloromethyl)-2(1H)-quinoxalinone, and how do they influence experimental design?

Answer: The compound's molecular formula (C₉H₇ClN₂O) and molecular weight (194.62 g/mol) dictate its solubility and reactivity. It is sparingly soluble in DMSO (<11 mg/mL at 25°C), necessitating solvent optimization for in vitro assays . Storage conditions (-20°C for powder, -80°C in solvent) are critical to prevent degradation during long-term studies. Researchers must confirm purity via HPLC or NMR before use, as impurities from synthesis (e.g., unreacted intermediates) can skew biological results .

Q. What synthetic routes are available for 3-(chloromethyl)-2(1H)-quinoxalinone, and what are their limitations?

Answer: A common method involves condensation of glyoxylic acid with 4,5-dichloro-1,2-phenylenediamine in refluxing n-butanol, yielding 6,7-dichloro-3-methyl derivatives as intermediates . However, chlorination of the methyl group introduces variability—reaction conditions (e.g., temperature, stoichiometry of Cl sources) must be tightly controlled to avoid over-chlorination. Yields typically range from 75–85%, with recrystallization from DMF/ethanol required for purity . Alternative routes using acetone ethyl ester and substituted diamines are less efficient (<60% yield) .

Q. How should researchers characterize this compound spectroscopically?

Answer:

  • 1H NMR : Key signals include the aromatic protons (δ 7.2–8.3 ppm), the methylene group (Cl–CH₂–, δ 4.5–5.0 ppm), and the quinoxalinone carbonyl (δ 165–170 ppm in 13C NMR) .
  • IR : Confirm the C=O stretch (~1680 cm⁻¹) and C–Cl bond (~650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 195.1. Deviations suggest impurities or isomerization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 3-(chloromethyl)-quinoxalinone derivatives with enhanced bioactivity?

Answer:

  • Electron-Withdrawing Groups : Substitutions at the 6,7-positions (e.g., Cl, NO₂) increase electrophilicity, enhancing interactions with bacterial enzymes . For example, 6-nitro derivatives show 4-fold higher antibacterial activity against S. aureus than parent compounds .
  • Side-Chain Modifications : Replacing the chloromethyl group with sulfhydryl or amine moieties improves solubility but may reduce membrane permeability .
  • Data-Driven Optimization : Computational docking (e.g., AutoDock Vina) can predict binding to targets like DNA gyrase, guiding synthetic priorities .

Q. What methodologies are recommended for evaluating the pharmacological activity of this compound?

Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC ≤ 2 µg/mL for Gram-positive strains) with ofloxacin as a positive control . Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects.
  • Anticancer Screening : Test against NCI-60 cell lines, noting IC₅₀ values <10 µM in leukemia models .
  • In Vivo Models : For anxiolytic studies, administer intraperitoneally (1–5 mg/kg) to Wistar rats and assess via elevated plus-maze or forced swim tests .

Q. How should researchers address contradictions in reported biological data for quinoxalinone derivatives?

Answer:

  • Source Variability : Batch-to-batch purity differences (e.g., residual solvents) can alter activity. Always report HPLC purity (>98%) .
  • Assay Conditions : Discrepancies in MIC values may stem from broth composition (e.g., cation-adjusted Mueller-Hinton vs. standard) .
  • Species-Specific Responses : In vitro activity against E. coli may not translate to in vivo efficacy due to pharmacokinetic barriers .

Q. What advanced analytical techniques resolve structural ambiguities in chloromethyl-quinoxalinone derivatives?

Answer:

  • X-ray Crystallography : Determines regiochemistry of chlorination (e.g., 3 vs. 4-position) .
  • 2D NMR (HSQC, HMBC) : Assigns coupling between the chloromethyl group and adjacent aromatic protons, confirming substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers (e.g., Cl–CH₂– vs. CH₂–Cl tautomers) with sub-ppm accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Quinoxalinone, 3-(chloromethyl)-
Reactant of Route 2
2(1H)-Quinoxalinone, 3-(chloromethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.